REACTION_CXSMILES
|
[Br:1]Br.[Br:3][C:4]1[C:5](N)=[N:6][CH:7]=[CH:8][C:9]=1[CH3:10].N([O-])=O.[Na+]>Br.O>[Br:1][C:5]1[C:4]([Br:3])=[C:9]([CH3:10])[CH:8]=[CH:7][N:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=CC1C)N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give an orange slurry
|
Type
|
ADDITION
|
Details
|
was added dropwise over 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 10N NaOH until pH˜12
|
Type
|
EXTRACTION
|
Details
|
The resulting orange slurry was extracted with CH2Cl2 (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an orange/brown solid
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (Hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=CC(=C1Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |